Product packaging for Methyl 3,4-bis(bromomethyl)benzoate(Cat. No.:CAS No. 20896-23-5)

Methyl 3,4-bis(bromomethyl)benzoate

Cat. No.: B1586828
CAS No.: 20896-23-5
M. Wt: 321.99 g/mol
InChI Key: PZOQMRZOUBBQFO-UHFFFAOYSA-N
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Description

Structural and Chemical Context within Benzoic Acid Derivatives

As a derivative of benzoic acid, Methyl 3,4-bis(bromomethyl)benzoate belongs to a large class of organic compounds that are fundamental in both nature and the chemical industry. The presence of the two bromomethyl groups, which are excellent leaving groups in nucleophilic substitution reactions, is a key feature that distinguishes it from simpler benzoic acid esters. This allows for the facile introduction of a wide array of other functional groups, enabling the construction of more intricate molecules.

The molecular formula of this compound is C10H10Br2O2. uni.lu Its structure is comprised of a central benzene (B151609) ring, to which a methyl ester group (-COOCH3) and two bromomethyl groups (-CH2Br) are attached at specific positions.

Significance as a Versatile Organic Building Block for Complex Molecules

The primary significance of this compound lies in its role as a versatile building block in organic synthesis. evitachem.com The two reactive bromomethyl groups can readily participate in reactions with various nucleophiles, such as amines, alcohols, and thiols. This allows for the elongation of carbon chains and the formation of new carbon-carbon and carbon-heteroatom bonds. This capability is crucial for the synthesis of complex organic molecules with desired properties, including those with applications in materials science and pharmaceuticals. For instance, it can be used to create larger, more elaborate structures by linking different molecular fragments together.

Historical Perspective and Evolution of Synthetic Applications

Historically, the synthesis of brominated aromatic compounds has been a cornerstone of organic chemistry. The development of methods to selectively introduce bromine atoms onto a benzene ring and its side chains has been a continuous area of research. The synthesis of this compound typically involves the bromination of a suitable precursor, such as methyl 3,4-dimethylbenzoate.

A common method for this transformation is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. evitachem.com This reaction, known as the Wohl-Ziegler bromination, allows for the selective bromination of the benzylic positions of the methyl groups. Over the years, refinements in reaction conditions and the use of alternative brominating agents have been explored to improve yields and selectivity. The evolution of its synthetic applications has been driven by the increasing demand for novel organic materials and pharmacologically active compounds.

Properties of this compound

PropertyValue
Chemical Formula C10H10Br2O2 uni.lu
Molecular Weight 321.99 g/mol evitachem.com
CAS Number 20896-23-5 evitachem.comsigmaaldrich.com
Appearance White to yellow powder or lumps tcichemicals.com
Melting Point Not specified in the provided search results
Boiling Point 369.5 ± 42.0 °C at 760 mmHg echemi.com
Density 1.7 ± 0.1 g/cm³ echemi.com
Solubility Soluble in organic solvents like ethanol (B145695) and ether; limited solubility in water. cymitquimica.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10Br2O2 B1586828 Methyl 3,4-bis(bromomethyl)benzoate CAS No. 20896-23-5

Properties

IUPAC Name

methyl 3,4-bis(bromomethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Br2O2/c1-14-10(13)7-2-3-8(5-11)9(4-7)6-12/h2-4H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZOQMRZOUBBQFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)CBr)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40371625
Record name methyl 3,4-bis(bromomethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40371625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20896-23-5
Record name methyl 3,4-bis(bromomethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40371625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 20896-23-5
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Synthetic Methodologies for Methyl 3,4 Bis Bromomethyl Benzoate

Established Synthetic Routes

Established methods for synthesizing Methyl 3,4-bis(bromomethyl)benzoate are well-documented, with radical bromination being the most prominent route. These methods focus on reliability and yield, forming the foundation of its production.

The most common and direct method for preparing this compound is through the free-radical bromination of the benzylic methyl groups of Methyl 3,4-dimethylbenzoate. nih.gov This reaction typically employs a brominating agent and a radical initiator in a suitable solvent.

A frequently used brominating agent for this transformation is N-Bromosuccinimide (NBS). evitachem.comresearchgate.net The reaction is initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). google.comguidechem.com The process involves heating the mixture in an appropriate solvent to facilitate the reaction. guidechem.com Traditionally, carbon tetrachloride (CCl₄) was a common solvent for these types of reactions. evitachem.comgoogle.com

The general reaction mechanism involves the homolytic cleavage of the initiator to form radicals, which then abstract a hydrogen atom from the benzylic methyl group of the substrate. The resulting benzylic radical reacts with NBS to form the brominated product and a succinimidyl radical, which continues the chain reaction. To achieve the desired dibrominated product, a sufficient molar equivalent of NBS is required.

Table 1: Typical Reagents for Radical Bromination

Role Example Reagent(s)
Substrate Methyl 3,4-dimethylbenzoate
Brominating Agent N-Bromosuccinimide (NBS)
Radical Initiator Azobisisobutyronitrile (AIBN), Benzoyl Peroxide (BPO)

| Solvent | Carbon Tetrachloride (CCl₄), Chlorobenzene (B131634), Ethyl Acetate (B1210297) |

While NBS is a preferred reagent due to its selectivity and easier handling, other bromination strategies exist. researchgate.net Molecular bromine (Br₂) can also be used for benzylic bromination, often activated by light (photobromination) or a radical initiator. researchgate.netgoogle.com However, molecular bromine is highly reactive and corrosive, which can lead to more by-products and handling difficulties. researchgate.netguidechem.com

A significant advancement in bromination strategy involves the replacement of hazardous solvents. Carbon tetrachloride, a potent toxin, has been widely replaced in industrial applications. google.com Research has shown that solvents like chlorobenzene or esters of aliphatic carboxylic acids, such as ethyl acetate, are effective and much safer alternatives for the photochemical reaction with NBS. google.com In some procedures, the reaction is carried out under UV light to initiate the radical process, particularly when using these alternative solvents. google.com

The primary precursor for the synthesis of this compound is Methyl 3,4-dimethylbenzoate . nih.gov This precursor is an aromatic ester that provides the necessary carbon skeleton which is subsequently functionalized through bromination.

As a reactive intermediate, this compound is valuable in the construction of more complex molecules. The two bromomethyl groups are excellent electrophilic sites, readily participating in nucleophilic substitution reactions. This allows for its use in the synthesis of various downstream products. For instance, it can be used to synthesize ligands by reacting it with nucleophiles like pyrazoles or triazoles. rsc.org It also serves as an intermediate in the creation of other complex structures, such as hypervalent iodine-benzyne precursors. evitachem.com

Table 2: Precursors and Examples of Downstream Applications

Compound Type Compound Name Role in Synthesis
Precursor Methyl 3,4-dimethylbenzoate Starting material for bromination
Product/Intermediate This compound Bifunctional electrophile
Downstream Product Polycyclic aromatic compounds Building block in multi-step synthesis
Downstream Product Heterocyclic ligands Linker for creating bidentate ligands rsc.org

| Downstream Product | Hypervalent iodine compounds | Intermediate for benzyne (B1209423) precursors evitachem.com |

Advanced Synthetic Approaches and Innovations

Recent developments in synthetic chemistry have aimed to improve the efficiency, selectivity, and environmental footprint of chemical processes. These advanced approaches are also applicable to the synthesis of this compound.

For this compound, the molecule itself is achiral, so stereoselectivity is not a factor in its direct synthesis. However, regioselectivity is a relevant consideration. The two methyl groups on the precursor, Methyl 3,4-dimethylbenzoate, are in different chemical environments (positions 3 and 4), making them non-equivalent.

Controlling the bromination to selectively produce the monobrominated products (Methyl 3-(bromomethyl)-4-methylbenzoate or Methyl 4-(bromomethyl)-3-methylbenzoate) versus the desired dibrominated product is a challenge of regioselectivity. Achieving high yields of the dibrominated product typically involves using at least two equivalents of the brominating agent and forcing the reaction to completion. Fine-tuning reaction conditions such as temperature, reaction time, and the rate of reagent addition can help control the extent of bromination and minimize the formation of partially brominated intermediates.

The principles of green chemistry focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. beilstein-journals.org In the context of synthesizing this compound, several green innovations have been reported for analogous reactions.

A primary focus has been the replacement of hazardous solvents. As mentioned, the substitution of carbon tetrachloride with less toxic alternatives like ethyl acetate or chlorobenzene is a significant step towards a greener process. google.com This change mitigates the severe health and environmental risks associated with halogenated solvents. google.com

Furthermore, the choice of the brominating agent itself can be viewed through a green chemistry lens. Using NBS is often considered a greener choice than using elemental bromine because it is a solid, making it safer to handle, and the reaction can be more selective, leading to fewer by-products and easier purification. researchgate.net

Another green approach in the broader context of ester synthesis is the use of recoverable solid acid catalysts for the esterification of benzoic acid derivatives to create the precursor, Methyl 3,4-dimethylbenzoate. mdpi.com This avoids the use of corrosive liquid acids like sulfuric acid and reduces the generation of aqueous waste from neutralization and cleaning steps. mdpi.com

Flow Chemistry Applications in Production

Continuous flow chemistry offers significant advantages for radical benzylic brominations, which are often highly exothermic and can be difficult to control in large-scale batch reactors. The high surface-area-to-volume ratio of flow reactors allows for superior heat exchange and precise temperature control, minimizing the formation of byproducts. acs.org Furthermore, photochemical reactions can be implemented more efficiently and safely, as the light penetration depth is no longer a limiting factor. rsc.org

Commonly used brominating agents in flow synthesis include N-bromosuccinimide (NBS) and in situ generated bromine (Br2). acs.orgrsc.org The use of NBS in a solvent like acetonitrile (B52724) is a well-established method, avoiding hazardous chlorinated solvents like carbon tetrachloride. acs.org Alternatively, generating Br2 in-situ from sources like NaBrO₃/HBr offers high mass efficiency and allows for solvent-free conditions, significantly improving the process mass intensity (PMI). rsc.org

The reaction mixture is pumped through a transparent fluorinated ethylene (B1197577) polymer (FEP) tubing or a microreactor, which is irradiated by a light source, such as a compact fluorescent lamp (CFL) or specific wavelength LEDs (e.g., 405 nm), to initiate the radical chain reaction. acs.orgrsc.org The residence time, temperature, and stoichiometry of the reagents are critical parameters that are precisely controlled by the flow rate and initial concentrations. rsc.orgrsc.org For a di-bromination reaction, a higher molar equivalent of the brominating agent and potentially longer residence times or higher temperatures would be required compared to a mono-bromination. The selectivity towards the desired di-bromo product versus mono-bromo or over-brominated species can be fine-tuned by adjusting these parameters. acs.org This approach allows for rapid optimization and can be scaled up by simply extending the operation time, delivering a consistent and high-purity product stream. acs.orgresearchgate.net

Table 1: Representative Parameters for Continuous Flow Benzylic Bromination

Parameter Value / Condition Rationale & Reference
Starting Material Methyl 3,4-dimethylbenzoate Precursor with two benzylic positions for bromination. nih.gov
Brominating Agent N-Bromosuccinimide (NBS) or in-situ Br₂ NBS is a safer, solid reagent; in-situ Br₂ offers higher throughput and lower waste. acs.orgrsc.org
Stoichiometry >2.0 equivalents of Bromine source Sufficient reagent required for di-bromination of both methyl groups. rsc.org
Solvent Acetonitrile or Chlorobenzene Acetonitrile is a safer alternative to CCl₄; Chlorobenzene is effective for solubilizing reagents. acs.orgrsc.org
Reactor Type FEP Tubing Coil or Microstructured Reactor Transparent for photochemistry, excellent heat/mass transfer. acs.orgrsc.org
Light Source Compact Fluorescent Lamp (CFL) or 405 nm LEDs Provides photochemical activation for the radical reaction. acs.orgrsc.org
Temperature 25 - 60 °C Temperature can be increased to drive the reaction to completion. acs.org
Residence Time 15 seconds - 30 minutes Tunable parameter to control conversion and selectivity. rsc.orgrsc.org
Throughput Up to 1.17 kg/day demonstrated for similar processes Flow chemistry allows for high productivity and easy scale-up. rsc.org

Purification and Isolation Techniques for Synthetic Products

Once the synthesis is complete, the reaction stream containing the crude this compound must be processed to isolate the pure product. The purification strategy typically involves a series of extraction, washing, and crystallization or chromatographic steps.

The first step in the workup is often to quench any remaining reactive bromine species. The crude reaction mixture is then typically subjected to an aqueous workup. This involves washing the organic phase with water to remove water-soluble byproducts, such as succinimide (B58015) in the case of NBS bromination. google.com The organic layer is then dried over an anhydrous drying agent, such as sodium sulfate (B86663) or magnesium sulfate, and filtered. google.comrsc.org The solvent is subsequently removed under reduced pressure using a rotary evaporator to yield the crude solid product. rsc.org

For final purification, two primary methods are employed: recrystallization and column chromatography.

Recrystallization is an effective method for obtaining highly pure crystalline solids. The crude product is dissolved in a minimal amount of a hot solvent or solvent mixture, and then allowed to cool slowly. The pure product crystallizes out of the solution, while impurities remain dissolved. For related brominated benzoic esters, a mixture of n-heptane and ethyl acetate has been shown to be an effective solvent system for recrystallization, yielding colorless crystals with high purity. google.com

Silica (B1680970) Gel Chromatography is used when recrystallization is ineffective or when separating the desired product from impurities with similar solubility profiles. The crude material is dissolved in a minimal amount of solvent and loaded onto a silica gel column. A solvent system (eluent) is then passed through the column, and the components of the mixture are separated based on their differing polarities. For the isomeric Methyl 3,5-bis(bromomethyl)benzoate, purification has been achieved using silica gel chromatography with a hexane (B92381)/ethyl acetate eluent system. rsc.org A similar system would be applicable for the target compound. The fractions containing the pure product are collected, combined, and the solvent is evaporated to afford the purified this compound.

Table 2: Purification Techniques for this compound

Technique Description Key Parameters Reference
Aqueous Workup Removal of water-soluble impurities and byproducts. Washing with water and/or brine. google.comrsc.org
Drying Removal of residual water from the organic phase. Anhydrous Na₂SO₄ or MgSO₄. google.comrsc.org
Recrystallization Purification based on differential solubility. Solvent System: n-Heptane/Ethyl Acetate. google.com

| Column Chromatography | Purification based on differential polarity. | Stationary Phase: Silica Gel. Eluent: Hexane/Ethyl Acetate gradient. | rsc.org |

Applications in the Synthesis of Complex Organic Architectures

Construction of Heterocyclic Compounds

The bifunctional nature of methyl 3,4-bis(bromomethyl)benzoate allows for its use in annulation reactions to form fused heterocyclic systems. By reacting with appropriate dinucleophiles, the two bromomethyl groups can form two new bonds to create a new ring fused to the original benzene (B151609) ring.

The reaction of this compound with primary amines is a direct route to the formation of N-substituted isoindolines. In this reaction, the nitrogen atom of the primary amine acts as a nucleophile, displacing the two bromide ions in a sequential manner to form a five-membered heterocyclic ring. This cyclization reaction results in the formation of 2-substituted isoindoline-5-carboxylates, which are valuable scaffolds in medicinal chemistry.

While direct examples of piperazine (B1678402) synthesis from this compound are not extensively documented, the reactivity of the compound suggests a potential pathway. Dimerization of the starting material under specific conditions or reaction with a suitable nitrogen-containing linker could theoretically lead to the formation of piperazine-containing macrocycles or polymers, although such applications remain a subject for further research.

The synthesis of benzo[c]thiophenes can be achieved through the reaction of this compound with a sulfur nucleophile, such as sodium sulfide (B99878). In this process, the sulfide ion displaces the two bromide ions, leading to the formation of the fused thiophene (B33073) ring. The resulting methyl benzo[c]thiophene-5-carboxylate is a key intermediate for the synthesis of more complex sulfur-containing polycyclic aromatic compounds.

Table 1: Synthesis of Heterocycles from this compound

Heterocycle ClassReagentProduct
Nitrogen HeterocyclesPrimary Amine (R-NH₂)Methyl 2-R-isoindoline-5-carboxylate
Sulfur HeterocyclesSodium Sulfide (Na₂S)Methyl benzo[c]thiophene-5-carboxylate

Currently, there is no direct literature evidence for the synthesis of oxadiazole derivatives starting from this compound. The construction of the 1,3,4-oxadiazole (B1194373) ring typically involves the cyclization of diacylhydrazines or the reaction of acylhydrazines with orthoesters. While the ester group of this compound could be converted to an acylhydrazine, the subsequent steps to form an oxadiazole while incorporating the bis(bromomethyl) functionality would require a multi-step synthetic sequence.

The synthesis of spiro-piperidine-ketone derivatives generally involves the reaction of a cyclic ketone with a suitable amine and aldehyde in a multi-component reaction, or the intramolecular cyclization of an appropriately substituted piperidine (B6355638) derivative. There are no documented methods for the direct synthesis of spiro-piperidine-ketone derivatives from this compound. The structure of the starting material does not readily lend itself to the formation of the spirocyclic core characteristic of these compounds.

The synthesis of fused heterocyclic indane carboxamide derivatives typically proceeds through the cyclization of precursors that already contain the indane skeleton. While this compound could potentially be used to construct a fused ring onto an existing indane structure, there are no specific examples of its use in the de novo synthesis of fused indane carboxamide derivatives in the current scientific literature.

Role in Polymer Chemistry and Materials Science

The presence of two reactive bromomethyl groups makes this compound a promising monomer for the synthesis of various polymers. Its structural isomer, methyl 3,5-bis(bromomethyl)benzoate, is known to be used in the synthesis of hyperbranched polyesters. By analogy, this compound can be expected to undergo similar polymerization reactions.

For instance, polycondensation of this compound with dicarboxylic acids could lead to the formation of polyesters with pendant ester groups. These polymers could have interesting thermal and mechanical properties. Furthermore, reaction with diamines would yield poly(ester-imide)s, a class of high-performance polymers known for their thermal stability.

The bis(bromomethyl) functionality also allows for its use in the synthesis of poly(p-xylylene) derivatives. Through a suitable polymerization technique, such as chemical vapor deposition (CVD) after conversion to the corresponding xylylene intermediate, thin films of functionalized poly(p-xylylene) could be prepared. The ester group on the polymer backbone would offer a site for further modification, allowing for the tuning of the polymer's surface properties for applications in coatings, electronics, and biomedical devices.

Monomer for Polymer Synthesis

One of the significant applications of this compound is as a monomer in the synthesis of conjugated polymers, particularly derivatives of poly(p-phenylene vinylene) (PPV). PPVs are a class of polymers known for their unique electronic and optical properties, making them suitable for applications in modern electrochemistry and optoelectronics.

The synthesis of PPV derivatives using this monomer often proceeds via the Gilch polymerization reaction. In this process, the dihalo-p-xylene derivative (in this case, this compound) is treated with a strong base, such as potassium tert-butoxide. The base facilitates a 1,6-elimination reaction, generating a highly reactive p-quinodimethane intermediate in-situ. This intermediate then undergoes polymerization to form a non-conjugated precursor polymer, which subsequently eliminates hydrogen halide to yield the final conjugated PPV structure. The introduction of asymmetrically substituted monomers like this compound can influence the resulting polymer's properties, such as solubility and backbone planarity.

Polymerization MethodMonomer(s)Base/ReagentResulting Polymer TypeKey Finding
Gilch Polymerizationα,α'-dihalogenated p-xylenes (e.g., this compound)Potassium tert-butoxide (KOtBu)Poly(p-phenylene vinylene) (PPV) derivativeA versatile method for creating conjugated polymers where the monomer's structure influences the final properties. nih.gov
Heck CouplingDi-substituted diiodobenzene and divinylbenzenePalladium catalystsPoly(p-phenylene vinylene) (PPV)Can achieve controlled molecular weight and narrower dispersity, especially when confined in nanopores. nih.gov

Precursor for Dendritic and Supramolecular Structures

Dendritic polymers are highly branched, three-dimensional macromolecules that include structures like dendrimers and hyperbranched polymers. nih.gov Their synthesis relies on the use of multifunctional monomers, typically of the ABn type, where 'A' and 'B' are reactive groups that can link together.

This compound can be viewed as an A₂B-type monomer, where the two bromomethyl groups constitute the 'A₂' functionality, capable of reacting with a nucleophilic 'B' group. However, the 1,2,4-substitution pattern of the benzene ring leads to the formation of asymmetric or non-symmetrical dendritic structures. This is in contrast to its isomer, Methyl 3,5-bis(bromomethyl)benzoate, whose 1,3,5-substitution pattern is more commonly employed to create highly regular, symmetric dendrimers. nih.govbldpharm.com

While the synthesis of perfectly layered dendrimers is more challenging with the 3,4-isomer, its asymmetric nature can be exploited to create unique supramolecular architectures where specific spatial arrangement of functional groups is desired. The two adjacent bromomethyl groups can react with bidentate nucleophiles to form cyclic structures or can be functionalized sequentially to build complex, branched molecules. Despite this potential, specific examples of its use in synthesizing dendritic polymers are not widely documented in the available literature.

Medicinal Chemistry Applications

The structural features of this compound make it a useful scaffold and intermediate in medicinal chemistry for the development of new therapeutic agents. Its two reactive sites allow for the attachment of various pharmacophores, enabling the exploration of structure-activity relationships in drug discovery programs.

Building Block for Beta-Lactamase Inhibitors

Bacterial resistance to β-lactam antibiotics is a major public health threat, largely driven by the production of β-lactamase enzymes that hydrolyze and inactivate these drugs. mdpi.com A key strategy to combat this resistance is the co-administration of a β-lactam antibiotic with a β-lactamase inhibitor (BLI). nih.gov BLIs are compounds that can neutralize these bacterial enzymes, thereby protecting the antibiotic. mdpi.com

The development of novel, non-β-lactam-based BLIs is an active area of research. Compounds like this compound serve as versatile building blocks for creating libraries of potential inhibitors. The dual reactive bromomethyl groups allow for the synthesis of bicyclic structures or the attachment of two different functional groups designed to interact with the active site of β-lactamase enzymes. For example, one arm could be designed to mimic the substrate while the other could carry a group that forms a covalent bond with a key residue in the enzyme, leading to irreversible inhibition. While structurally related brominated benzoates have been used in the synthesis of advanced inhibitors like the bicyclic boronate taniborbactam (B611149) (VNRX-5133), the direct application of this compound for this purpose is not explicitly detailed in surveyed literature. acs.org

Precursor for CGRP Receptor Antagonists

Calcitonin gene-related peptide (CGRP) is a neuropeptide involved in the pathophysiology of migraine headaches. CGRP receptor antagonists are a class of drugs that block the action of CGRP, providing a therapeutic option for migraine treatment. The synthesis of these small molecule antagonists often involves multi-step processes starting from functionalized aromatic cores. Although brominated benzoic acid esters are common intermediates in pharmaceutical synthesis, a direct link between this compound and the synthesis of specific CGRP receptor antagonists has not been established in the reviewed scientific literature.

Scaffold for Antibacterial Agents

Beyond its potential use in creating β-lactamase inhibitors, this compound can serve as a central scaffold for developing new antibacterial agents. The core phenyl ring and its substituents provide a rigid framework that can be systematically modified. By reacting the two bromomethyl groups with various nucleophiles (e.g., thiols, amines, phenols), a large library of diverse compounds can be generated. This combinatorial approach is valuable in early-stage drug discovery, allowing researchers to screen for novel structures that exhibit antibacterial activity through various mechanisms, such as disrupting the bacterial cell membrane, inhibiting essential enzymes, or interfering with DNA replication.

Advanced Intermediate in Drug Discovery Programs

In the complex world of pharmaceutical development, access to unique and reactive intermediates is crucial. This compound is classified as an advanced intermediate, meaning it is a key precursor in the synthesis of more complex target molecules. sigmaaldrich.com Its value lies in its pre-functionalized structure, which saves synthetic steps and allows for the efficient construction of molecular complexity.

A documented application of this compound is as an intermediate in the synthesis of a hypervalent iodine-benzyne precursor. evitachem.com Such precursors are powerful reagents in organic chemistry, used to create highly reactive benzynes that can participate in cycloaddition and insertion reactions to build complex ring systems found in many biologically active molecules. The use of related compounds like Methyl 4-(bromomethyl)benzoate (B8499459) as an intermediate in the synthesis of major drugs such as the anti-cancer agent Imatinib and the antihypertensive Eprosartan further illustrates the importance of this class of compounds in drug discovery. sarex.com

Application AreaRole of this compoundExample of Application or Related Compound
Polymer SynthesisMonomerUsed in Gilch polymerization to synthesize Poly(p-phenylene vinylene) (PPV) derivatives. nih.gov
Medicinal ChemistryAdvanced IntermediateServes as a precursor for hypervalent iodine-benzyne reagents used in complex synthesis. evitachem.com
Drug Discovery (Related)IntermediateThe related Methyl 4-(bromomethyl)benzoate is an intermediate for Imatinib and Eprosartan. sarex.com
Antibacterial ResearchScaffoldPotential scaffold for creating libraries of new compounds for antibacterial screening.

Applications in Agrochemical and Fine Chemical Synthesis

While direct, large-scale applications of "this compound" in the commercial production of specific agrochemicals are not extensively documented in publicly available literature, its utility as a key intermediate is evident from its role in the synthesis of novel molecular frameworks. The compound serves as a precursor for creating more complex structures that are then evaluated for their potential use in agriculture and the fine chemical industry. Fine chemicals, characterized by their high purity and specific applications, often require multi-step synthetic sequences where specialized building blocks like "this compound" are indispensable.

The primary reactivity of "this compound" stems from the two benzylic bromide groups. These groups are excellent electrophiles, readily participating in nucleophilic substitution reactions. This allows for the facile introduction of a variety of functional groups and the construction of heterocyclic and polycyclic systems.

Research Findings:

One of the key applications of "this compound" in the realm of fine chemical synthesis is its use as a precursor for generating o-quinodimethane intermediates. These highly reactive species can subsequently undergo cycloaddition reactions to form complex polycyclic systems. Although not a direct application in agrochemicals, the resulting polycyclic aromatic hydrocarbons are a significant class of fine chemicals with applications in materials science and as intermediates for more complex molecules.

In a more direct application related to the synthesis of potentially biologically active compounds, "this compound" can be used to synthesize substituted isoindoline (B1297411) derivatives. Isoindoline scaffolds are present in a number of biologically active molecules. The reaction of "this compound" with primary amines or other dinucleophiles leads to the formation of a five-membered heterocyclic ring fused to the benzene ring. The ester group on the benzene ring can then be further modified, providing a handle for tuning the properties of the final molecule.

While specific data on the synthesis of commercial agrochemicals using this starting material is scarce, the synthesis of novel compounds for screening purposes is a critical aspect of agrochemical research. The ability to readily construct complex molecules from "this compound" makes it a valuable tool for generating libraries of compounds for high-throughput screening.

The following table summarizes a representative reaction illustrating the utility of "this compound" in the synthesis of a complex heterocyclic system, a key step in the generation of novel fine chemicals.

Reactant 1Reactant 2ProductConditionsYield (%)Reference
This compoundBenzylamine (B48309)2-Benzyl-5-carbomethoxyisoindolineK₂CO₃, Acetonitrile (B52724), RefluxNot ReportedGeneric Reaction

The development of novel agrochemicals and fine chemicals is a continuous process that relies on the availability of versatile and reactive building blocks. "this compound", with its unique substitution pattern, offers a platform for the creation of diverse and complex molecular architectures, positioning it as a compound of interest for future synthetic applications in these fields.

Spectroscopic Characterization and Analytical Methods in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of "Methyl 3,4-bis(bromomethyl)benzoate," providing detailed information about the hydrogen (¹H NMR) and carbon (¹³C NMR) atomic environments.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. For "this compound," the expected signals are:

A singlet for the methyl ester protons (-COOCH₃).

Two singlets for the two diastereotopic benzylic protons of the bromomethyl groups (-CH₂Br), as they are attached to a chiral center created by the substitution pattern.

A set of signals in the aromatic region corresponding to the three protons on the benzene (B151609) ring. The substitution pattern (1,2,4-trisubstituted) would likely result in a complex splitting pattern, typically a doublet, a singlet-like signal, and another doublet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. The expected chemical shifts are influenced by the electronegativity of the attached atoms (oxygen and bromine). docbrown.info

A signal for the methyl ester carbon (-COOCH₃).

Two distinct signals for the benzylic carbons of the bromomethyl groups (-CH₂Br). The carbon attached to bromine is deshielded. docbrown.info

Signals corresponding to the six carbons of the aromatic ring. The carbon attached to the carbonyl group will have a characteristic downfield shift.

A signal for the carbonyl carbon (-C=O) of the ester group, which appears at the most downfield position.

¹H NMR: δ 3.86 (s, 3H, CH₃), 4.44 (s, 4H, CH₂), 7.56 (s, 1H, H-4), 7.94 (d, 2H, J = 1.6, H-2, H-6).

¹³C NMR: δ 31.8 (CH₂), 52.4 (CH₃), 129.9 (C-2, C-6), 131.4 (C-4), 133.8 (C-1), 138.9 (C-3, C-5), 165.9 (CO).

These values help to approximate the regions where the signals for "this compound" would appear.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Nucleus Predicted Chemical Shift (δ, ppm) Multiplicity Integration/Assignment
¹H ~3.9 Singlet 3H, -OCH₃
¹H ~4.6-4.7 Singlet 4H, -CH₂Br
¹H ~7.4-8.0 Multiplet 3H, Aromatic H
¹³C ~32-33 - -CH₂Br
¹³C ~52-53 - -OCH₃
¹³C ~128-140 - Aromatic C
¹³C ~165-167 - C=O

Note: This table contains predicted data based on known values for similar structures and general NMR principles. Actual experimental values may vary.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns. The molecular formula of "this compound" is C₁₀H₁₀Br₂O₂, which corresponds to a monoisotopic mass of approximately 319.90475 Da. uni.lu

A key feature in the mass spectrum of this compound is the isotopic signature of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, any fragment containing two bromine atoms will appear as a characteristic triplet of peaks (M, M+2, M+4) with a relative intensity ratio of approximately 1:2:1. Fragments with one bromine atom will show a doublet (M, M+2) with a ~1:1 intensity ratio.

Common fragmentation pathways for esters can involve the loss of the alkoxy group or the entire ester group. For "this compound," expected fragmentation could include:

Loss of a bromine radical (-Br).

Loss of a bromomethyl radical (-CH₂Br).

Loss of the methoxy (B1213986) group (-OCH₃).

Loss of the carbomethoxy group (-COOCH₃).

Cleavage of both bromomethyl groups.

Table 2: Predicted Mass Spectrometry Data for this compound

Adduct/Fragment Formula Predicted m/z Notes
[M]⁺ [C₁₀H₁₀Br₂O₂]⁺ 319.90420 Molecular ion
[M+H]⁺ [C₁₀H₁₁Br₂O₂]⁺ 320.91203 Protonated molecule uni.lu
[M+Na]⁺ [C₁₀H₁₀Br₂O₂Na]⁺ 342.89397 Sodiated adduct uni.lu
[M-Br]⁺ [C₁₀H₁₀BrO₂]⁺ ~241 Loss of one bromine atom
[M-CH₂Br]⁺ [C₉H₈BrO₂]⁺ ~227 Loss of a bromomethyl group
[M-OCH₃]⁺ [C₉H₇Br₂O]⁺ ~289 Loss of the methoxy group

Note: m/z values are for the most abundant isotopes. The presence of bromine isotopes will lead to characteristic peak patterns.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of "this compound" is expected to show characteristic absorption bands corresponding to its ester and brominated alkyl functionalities.

The key expected absorptions are:

C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group, typically appearing in the range of 1720-1740 cm⁻¹.

C-O Stretch: A strong band corresponding to the C-O single bond of the ester group, usually found in the 1200-1300 cm⁻¹ region.

C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the methyl and methylene (B1212753) groups) are found just below 3000 cm⁻¹.

C=C Stretch (Aromatic): Medium to weak absorptions from the carbon-carbon double bonds in the benzene ring, typically in the 1450-1600 cm⁻¹ region.

CH₂-Br Stretch: The carbon-bromine stretching vibration is expected in the fingerprint region of the spectrum, usually between 500 and 700 cm⁻¹.

While a specific spectrum for this compound is not publicly available, data from related compounds like "Methyl 3-bromomethylbenzoate" can be referenced. nist.gov

Table 3: Characteristic Infrared Absorption Bands for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Intensity
C=O (Ester) Stretch 1720 - 1740 Strong
C-O (Ester) Stretch 1200 - 1300 Strong
C-H (Aromatic) Stretch 3000 - 3100 Medium-Weak
C-H (Aliphatic) Stretch 2850 - 3000 Medium-Weak
C=C (Aromatic) Stretch 1450 - 1600 Medium-Weak
CH₂-Br Stretch 500 - 700 Medium

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides unambiguous proof of structure by mapping the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can determine bond lengths, bond angles, and intermolecular interactions, offering a definitive picture of the molecule's conformation in the solid state.

No crystal structure has been published for "this compound" itself. However, the crystal structure of a closely related compound, 3,5-bis(bromomethyl)phenyl acetate (B1210297) , has been determined. researchgate.net In this analogue, the two bromomethyl substituents are key to its supramolecular assembly. researchgate.net The bromine atoms participate in Br···Br interactions, connecting molecules into different two-dimensional aggregates. researchgate.net It is plausible that "this compound" would also exhibit significant intermolecular interactions involving its bromine atoms and the ester carbonyl group, such as C-H···O or Br···O contacts, influencing its crystal packing. Growing suitable single crystals, for instance by slow evaporation from a solvent like hexane (B92381), would be the first step in such an analysis. researchgate.net

Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC)

Chromatographic methods are essential for separating "this compound" from reaction mixtures and for assessing its purity. High-Performance Liquid Chromatography (HPLC) is a primary technique for this purpose.

A typical Reverse-Phase HPLC (RP-HPLC) method would be suitable for analyzing this compound. In such a setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase. For "this compound," a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water would likely provide good separation. researchgate.net Detection is commonly achieved using a UV detector, as the benzene ring provides strong chromophoric activity. The purity of a sample is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram.

For preparative purposes, column chromatography using silica (B1680970) gel as the stationary phase is commonly employed. A solvent system with moderate polarity, such as a mixture of hexane and ethyl acetate, would be effective for purifying the compound from less polar or more polar impurities. The progress of the separation is monitored by Thin-Layer Chromatography (TLC).

Theoretical and Computational Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. For a molecule like Methyl 3,4-bis(bromomethyl)benzoate, DFT calculations can provide valuable information about its geometry, electronic properties, and reactivity.

DFT calculations on substituted benzyl (B1604629) halides have been used to study their reductive cleavage and reaction mechanisms. acs.orgacs.org These studies often employ functionals like B3LYP with a suitable basis set (e.g., 6-31G(d)) to compute various molecular properties. researchgate.net For this compound, such calculations would typically start with a geometry optimization to find the lowest energy conformation of the molecule.

Key electronic properties that can be determined from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more likely to be reactive. The distribution of these frontier orbitals can indicate the likely sites for nucleophilic and electrophilic attack.

Furthermore, the calculation of the molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. In this compound, the electronegative oxygen and bromine atoms would be expected to have a negative electrostatic potential (red regions), while the hydrogen atoms would exhibit a positive potential (blue regions). This information is critical for predicting how the molecule will interact with other reagents. acs.orgacs.org

The reactivity of the two bromomethyl groups is of particular interest. DFT can be used to model the transition states for nucleophilic substitution reactions at these sites, providing insights into the activation energies and reaction kinetics. researchgate.net The presence of the electron-withdrawing methyl ester group and the positions of the bromomethyl groups on the benzene (B151609) ring will influence the reactivity of each other, a phenomenon that can be quantitatively assessed through DFT. masterorganicchemistry.comyoutube.com

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

PropertyHypothetical ValueSignificance
HOMO Energy-7.5 eVIndicates the electron-donating ability of the molecule.
LUMO Energy-1.2 eVIndicates the electron-accepting ability of the molecule.
HOMO-LUMO Gap6.3 eVReflects the chemical reactivity and stability.
Dipole Moment2.5 DMeasures the overall polarity of the molecule.

Note: The values in this table are illustrative and represent typical ranges for similar organic molecules. Actual values would require specific DFT calculations.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a flexible molecule like this compound, MD simulations can provide a detailed understanding of its conformational landscape. The rotation around the C-C bonds connecting the bromomethyl groups to the benzene ring, as well as the orientation of the methyl ester group, can be explored.

An MD simulation would typically involve placing the molecule in a simulated environment, such as a solvent box of water or an organic solvent, and then solving Newton's equations of motion for the system. The force field, which is a set of parameters that describes the potential energy of the system, is a critical component of MD simulations. For organic molecules, force fields like AMBER or CHARMM are commonly used.

Through MD simulations, one can analyze the trajectory of the molecule to identify the most stable conformations and the energy barriers between them. This is particularly relevant for understanding how the molecule might bind to a receptor or a catalyst surface. For instance, studies on the interaction of substituted benzenes with cyclodextrins have utilized MD simulations to predict the geometry of the resulting complex. nih.gov

For this compound, MD simulations could reveal the preferred orientations of the two bromomethyl groups relative to each other and the plane of the benzene ring. This information is crucial for predicting its reactivity in polymerization reactions or in the synthesis of macrocycles, where the spatial arrangement of the reactive groups is critical. The simulations can also provide insights into the solvent's effect on the conformational preferences.

Table 2: Potential Conformational States of this compound from MD Simulations

Dihedral AngleConformationRelative Population (Hypothetical)
C(3)-C(4)-C(CH2Br)-BrAnti60%
C(3)-C(4)-C(CH2Br)-BrGauche40%
C(4)-C(3)-C(CH2Br)-BrAnti55%
C(4)-C(3)-C(CH2Br)-BrGauche45%

Note: This table illustrates the type of data that could be obtained from an MD simulation. The actual populations would depend on the simulation conditions.

Quantitative Structure-Activity Relationship (QSAR) Modeling (if applicable to derived compounds)

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. While there are no specific QSAR studies reported for derivatives of this compound, this section will discuss the potential application of QSAR modeling if such derivatives were synthesized and tested for a particular biological activity.

This compound is a versatile building block that can be used to synthesize a library of derivatives by reacting the bromomethyl groups with various nucleophiles. If these derivatives were to be evaluated for a specific biological endpoint, such as enzyme inhibition or receptor binding, QSAR modeling could be a valuable tool for understanding the relationship between their chemical features and their activity.

To build a QSAR model, a set of molecular descriptors would be calculated for each derivative. These descriptors can be constitutional (e.g., molecular weight, number of hydrogen bond donors/acceptors), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, partial charges). The biological activity data would then be correlated with these descriptors using statistical methods like multiple linear regression, partial least squares, or machine learning algorithms.

A successful QSAR model could be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds. For example, if a QSAR model revealed that a particular steric or electronic feature is crucial for activity, new molecules could be designed to optimize that feature. The principles of QSAR have been applied to a wide range of benzenoid compounds, and similar approaches could be beneficial for derivatives of this compound.

Table 3: Example of a QSAR Equation for Hypothetical Derivatives

Biological ActivityQSAR Equation (Illustrative)Key Descriptors
IC50 (µM)log(1/IC50) = 0.5 * LogP - 0.2 * MW + 1.5 * (HOMO-LUMO) + cLogP (lipophilicity), MW (molecular weight), HOMO-LUMO gap

Note: This is a hypothetical QSAR equation to illustrate the concept. The actual descriptors and coefficients would depend on the specific set of compounds and their biological activity.

Future Directions and Emerging Research Areas

Novel Synthetic Transformations of Methyl 3,4-bis(bromomethyl)benzoate

The reactivity of the dual bromomethyl groups in this compound makes it a prime candidate for a variety of synthetic transformations, leading to the formation of diverse and intricate molecular structures.

One key area of exploration is its use in the synthesis of heterocyclic compounds. For instance, it can be reacted with azoles to generate triazole derivatives google.com. Furthermore, it serves as a crucial starting material in the multi-step synthesis of complex heteroaryl-substituted spirocyclic sulfamides amazonaws.com. The process involves the reaction of this compound in place of 1,2-bis(bromomethyl)benzene (B41939) to construct a key benzocyclooctene (B12657369) intermediate amazonaws.com.

Another significant transformation involves its reaction with sodium azide (B81097) to produce the corresponding diazide derivative. This diazide can then be utilized in subsequent reactions, such as cycloadditions, to create novel molecular frameworks google.com. The compound's utility extends to the formation of isoindoline (B1297411) derivatives. For example, reaction with benzylamine (B48309) in the presence of a base leads to the formation of methyl 2-benzylisoindoline-5-carboxylate google.com.

Recent research has also highlighted its application in reductive cross-coupling reactions. In a notable example, this compound undergoes a sequential annulation with a methyl sulfone, followed by a reductive coupling, to yield 2-aryl indanes google.com. This strategy showcases the compound's ability to act as a linchpin in constructing complex carbocyclic systems google.com.

Reactant(s)Reagents/ConditionsProduct TypeReference
Azoles-Triazole derivatives google.com
-Multi-step synthesisHeteroaryl substituted spriocyclic sulfamides amazonaws.com
Sodium azideEtOH/THF/H2OMethyl 3,4-bis(azidomethyl)benzoate google.com
BenzylamineTriethylamine, Benzene (B151609), RefluxMethyl 2-benzylisoindoline-5-carboxylate google.com
SulfoneSodium Hydride, DMFIntermediate for 2-aryl indane google.com
4-chloro-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-oneCesium carbonate, DMFFused heterocyclic indane carboxamide precursor google.com

Expanded Applications in Materials Science and Nanotechnology

The rigid aromatic core and the two reactive functional groups of this compound make it an attractive building block for the synthesis of novel polymers and functional materials. While this area is still developing, the potential for creating materials with unique optical, electronic, and mechanical properties is significant.

The bifunctional nature of the molecule allows it to act as a cross-linking agent or as a monomer in polymerization reactions. For example, its reaction with diamines or other difunctional nucleophiles could lead to the formation of novel polyimides or other condensation polymers. These polymers could possess high thermal stability and specific electronic properties due to the incorporated aromatic ring.

Furthermore, the potential for this compound in the synthesis of dendritic polymers and cage compounds is an emerging area of interest google.com. The ortho-disposed reactive sites can be utilized to create highly branched, three-dimensional macromolecules with well-defined architectures. Such dendritic structures have potential applications in drug delivery, catalysis, and nanoscale electronics.

Development of New Biologically Active Molecules

This compound has emerged as a valuable scaffold in medicinal chemistry for the development of new therapeutic agents. Its ability to form cyclic structures and act as a rigid core to which various pharmacophores can be attached has been exploited in the design of inhibitors for several biological targets.

A significant application is in the synthesis of beta-lactamase inhibitors . The compound is a key starting material in the preparation of novel boron-based inhibitors that show activity against a broad spectrum of beta-lactamase enzymes, including both serine and metallo-beta-lactamases. The synthesis typically involves the reaction of this compound to form a cyclic intermediate which is then further functionalized.

Another important therapeutic area is the development of Calcitonin Gene-Related Peptide (CGRP) receptor antagonists for the treatment of migraine. This compound is used to synthesize fused heterocyclic indane carboxamide derivatives that act as potent CGRP receptor antagonists google.com. The synthesis involves reacting the compound with a suitable heterocyclic precursor to construct the core indane structure google.com.

The compound has also been utilized in the synthesis of substituted spiroamide compounds which have potential applications in pain management google.com. The synthesis involves the initial formation of a substituted isoindoline from this compound, which is then elaborated into the final spiroamide structure google.com.

Therapeutic Target/ApplicationMolecule TypeSynthetic Role of CompoundReference(s)
Beta-lactamase InhibitionBoron-based inhibitorsStarting material for cyclic core
CGRP Receptor Antagonism (Migraine)Fused heterocyclic indane carboxamidesPrecursor for indane structure google.com
Pain ManagementSubstituted spiroamidesPrecursor for isoindoline intermediate google.com
Gamma Secretase InhibitionHeteroaryl substituted spirocyclic sulfamidesBuilding block for benzocyclooctene core amazonaws.com

Sustainable Synthesis and Catalysis

The development of more environmentally friendly and efficient methods for the synthesis of this compound and its derivatives is a key area for future research. Current synthetic routes often rely on traditional brominating agents like N-bromosuccinimide (NBS) and radical initiators, which can generate significant waste and use hazardous solvents.

Future research will likely focus on catalytic methods for the benzylic bromination of methyl 3,4-dimethylbenzoate. The use of heterogeneous catalysts or photoredox catalysis could offer greener alternatives to traditional methods, potentially reducing the need for stoichiometric reagents and simplifying product purification.

Furthermore, exploring the use of more sustainable solvents or even solvent-free reaction conditions would significantly improve the environmental footprint of processes involving this compound. While specific research on the sustainable synthesis of this compound is currently limited, general advancements in green bromination chemistry will undoubtedly be applied to its production in the future.

Multicomponent Reactions Incorporating the Compound

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, offer significant advantages in terms of efficiency and atom economy. The bifunctional nature of this compound makes it an ideal candidate for incorporation into novel MCRs.

While specific examples of MCRs involving this compound are not yet widely reported, its potential is clear. For instance, a one-pot reaction involving this compound, a dinucleophile (such as a diamine or a diol), and a third reactive component could lead to the rapid assembly of complex heterocyclic or macrocyclic structures. The development of such reactions would represent a significant step forward in the efficient utilization of this versatile building block. Future research in this area could unlock new pathways to novel chemical entities with applications in drug discovery and materials science.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.